molecular formula C19H19N5OS B11498525 2-[(3-amino-1-phenyl-1H-1,2,4-triazol-5-yl)sulfanyl]-1-(3,4-dihydroquinolin-1(2H)-yl)ethanone

2-[(3-amino-1-phenyl-1H-1,2,4-triazol-5-yl)sulfanyl]-1-(3,4-dihydroquinolin-1(2H)-yl)ethanone

Cat. No.: B11498525
M. Wt: 365.5 g/mol
InChI Key: UQXCLNGWCVLSIO-UHFFFAOYSA-N
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Description

2-[(3-AMINO-1-PHENYL-1H-1,2,4-TRIAZOL-5-YL)SULFANYL]-1-(1,2,3,4-TETRAHYDROQUINOLIN-1-YL)ETHAN-1-ONE is a complex organic compound that features a triazole ring and a tetrahydroquinoline moiety. The presence of these heterocyclic structures imparts unique chemical and biological properties to the compound, making it of significant interest in various fields of scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[(3-AMINO-1-PHENYL-1H-1,2,4-TRIAZOL-5-YL)SULFANYL]-1-(1,2,3,4-TETRAHYDROQUINOLIN-1-YL)ETHAN-1-ONE typically involves multi-step reactions. One common approach is the use of “click” chemistry, particularly the copper-catalyzed azide-alkyne cycloaddition (CuAAC) to form the triazole ring . The reaction conditions often include the use of copper sulfate and sodium ascorbate in a solvent such as water or ethanol, with the reaction being carried out at room temperature or slightly elevated temperatures .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors can enhance the efficiency and yield of the reactions. Additionally, the purification processes such as crystallization or chromatography are optimized to ensure high purity of the final product .

Chemical Reactions Analysis

Types of Reactions

2-[(3-AMINO-1-PHENYL-1H-1,2,4-TRIAZOL-5-YL)SULFANYL]-1-(1,2,3,4-TETRAHYDROQUINOLIN-1-YL)ETHAN-1-ONE can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

Scientific Research Applications

2-[(3-AMINO-1-PHENYL-1H-1,2,4-TRIAZOL-5-YL)SULFANYL]-1-(1,2,3,4-TETRAHYDROQUINOLIN-1-YL)ETHAN-1-ONE has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 2-[(3-AMINO-1-PHENYL-1H-1,2,4-TRIAZOL-5-YL)SULFANYL]-1-(1,2,3,4-TETRAHYDROQUINOLIN-1-YL)ETHAN-1-ONE involves its interaction with specific molecular targets. The triazole ring can form non-covalent interactions with enzymes and receptors, inhibiting their activity. This inhibition can disrupt various biological pathways, leading to the compound’s observed biological effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-[(3-AMINO-1-PHENYL-1H-1,2,4-TRIAZOL-5-YL)SULFANYL]-1-(1,2,3,4-TETRAHYDROQUINOLIN-1-YL)ETHAN-1-ONE is unique due to the combination of the triazole and tetrahydroquinoline moieties, which imparts distinct chemical and biological properties. This combination enhances its potential as a versatile compound in various applications .

Properties

Molecular Formula

C19H19N5OS

Molecular Weight

365.5 g/mol

IUPAC Name

2-[(5-amino-2-phenyl-1,2,4-triazol-3-yl)sulfanyl]-1-(3,4-dihydro-2H-quinolin-1-yl)ethanone

InChI

InChI=1S/C19H19N5OS/c20-18-21-19(24(22-18)15-9-2-1-3-10-15)26-13-17(25)23-12-6-8-14-7-4-5-11-16(14)23/h1-5,7,9-11H,6,8,12-13H2,(H2,20,22)

InChI Key

UQXCLNGWCVLSIO-UHFFFAOYSA-N

Canonical SMILES

C1CC2=CC=CC=C2N(C1)C(=O)CSC3=NC(=NN3C4=CC=CC=C4)N

Origin of Product

United States

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